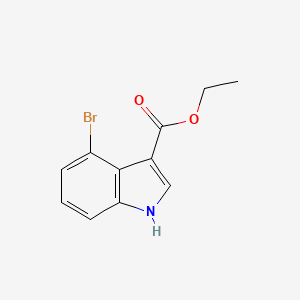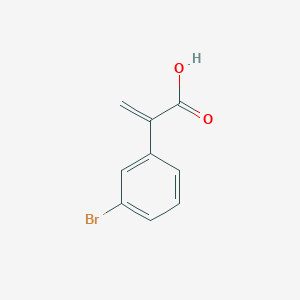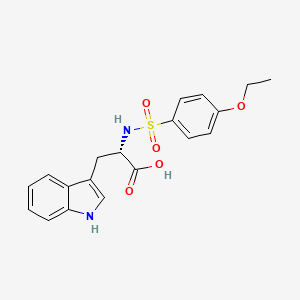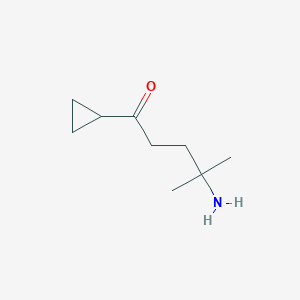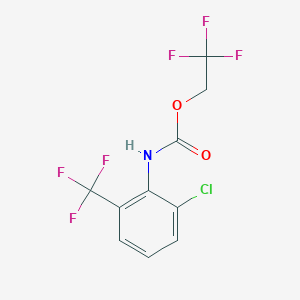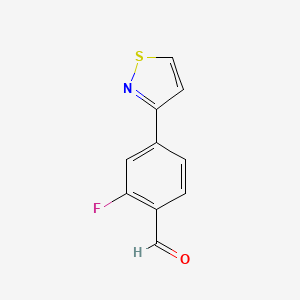
2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes substituted with a thiazole ring. The presence of both fluorine and thiazole groups in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The compound’s unique structure imparts specific chemical and physical properties that can be exploited for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde typically involves the introduction of the thiazole ring onto a fluorobenzaldehyde precursor. One common method is the cyclization of a thioamide with a fluorobenzaldehyde under acidic conditions. The reaction can be carried out using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability. The use of automated reactors and in-line purification systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid
Reduction: 2-Fluoro-4-(1,2-thiazol-3-yl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the thiazole ring can contribute to its overall stability and reactivity. The molecular targets and pathways involved will vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(1,3-thiazol-2-yl)benzaldehyde
- 2-Fluoro-4-(1,2-thiazol-5-yl)benzaldehyde
- 2-Fluoro-4-(1,2,4-triazol-3-yl)benzaldehyde
Uniqueness
2-Fluoro-4-(1,2-thiazol-3-yl)benzaldehyde is unique due to the specific positioning of the thiazole ring and the fluorine atom, which imparts distinct chemical properties. Compared to other similar compounds, it may exhibit different reactivity patterns, binding affinities, and stability profiles. These differences can be leveraged to tailor the compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H6FNOS |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-fluoro-4-(1,2-thiazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H6FNOS/c11-9-5-7(1-2-8(9)6-13)10-3-4-14-12-10/h1-6H |
InChI Key |
LEMOVSQCFLHGOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NSC=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


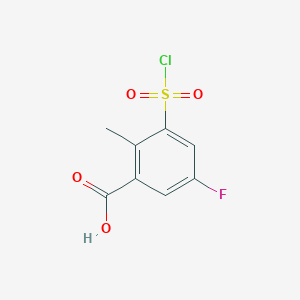
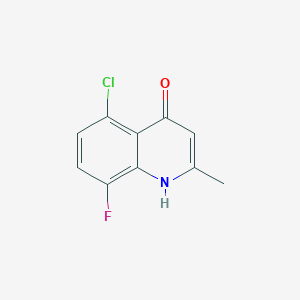
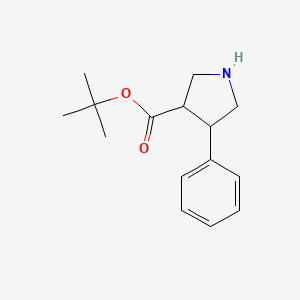
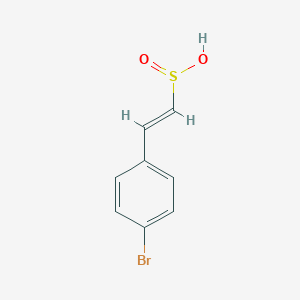
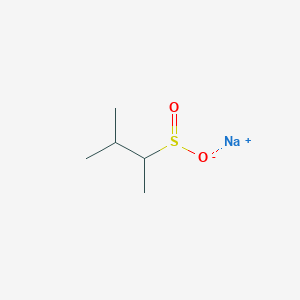
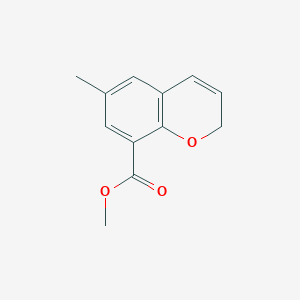
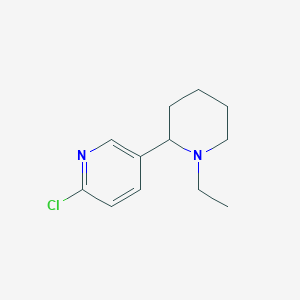
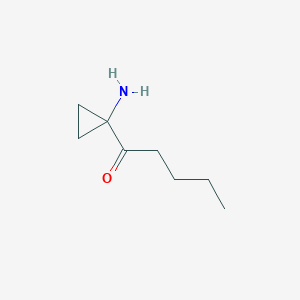
![({3-[1-(Bromomethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B15254163.png)
